3-(4-Methylphenyl)oxolan-3-ol
Description
3-(4-Methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 4-methylphenyl substituent at the 3-position of the oxolane ring. The compound’s molecular formula is inferred as C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol, based on analogous structures like 4-(3-Hydroxyphenyl)oxolan-3-ol (C₉H₁₀O₃, 166.18 g/mol) .
Properties
IUPAC Name |
3-(4-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGSPVRIBAHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-(4-Methylphenyl)oxolan-3-ol and related compounds:
Physicochemical and Reactivity Differences
- Polarity and Solubility : The hydroxyl group in this compound enhances water solubility compared to its chlorophenyl analog , which is more lipophilic. However, it is less polar than 4-(3-Hydroxyphenyl)oxolan-3-ol due to the methyl group’s electron-donating effect .
- Thermal Stability : Compounds with rigid frameworks (e.g., dioxane in ) exhibit higher thermal stability than oxolane derivatives.
- Reactivity : The methyl group in this compound may hinder electrophilic substitution compared to unsubstituted phenyl analogs. In contrast, the chlorophenyl derivative undergoes faster nucleophilic attacks due to the electron-withdrawing Cl substituent.
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